ABT-869 is a novel, orally active, multitargeted receptor tyrosine kinase (RTK) inhibitor. [] It was discovered during research efforts to find potent anticancer agents. [] ABT-869 primarily acts by inhibiting the tyrosine kinase activity of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). [, ]
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4